2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline
Description
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline features a quinoline core substituted with two critical moieties:
- A piperazine ring at the 2-position, functionalized with a furan-2-carbonyl group.
- A 4-(trifluoromethyl)phenyl methoxy group at the 8-position.
This structure combines the aromaticity and planar rigidity of quinoline with the conformational flexibility of piperazine, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The furan-2-carbonyl moiety may contribute to hydrogen bonding or π-π stacking interactions in biological targets.
Properties
IUPAC Name |
furan-2-yl-[4-[8-[[4-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O3/c27-26(28,29)20-9-6-18(7-10-20)17-35-21-4-1-3-19-8-11-23(30-24(19)21)31-12-14-32(15-13-31)25(33)22-5-2-16-34-22/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHYGPDOAOUALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline typically involves multiple steps, including the formation of the furan ring, the quinoline moiety, and the piperazine ring. The process often starts with the preparation of intermediate compounds, which are then coupled under specific reaction conditions.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Quinoline Moiety: The quinoline ring is typically synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of diethylenetriamine with ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethylbenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ in substituents on the quinoline core, piperazine modifications, or peripheral functional groups. Key examples include:
Quinoline Derivatives with Piperazine/Piperidine Moieties
4-(3-(4-Methylpiperazin-1-yl)propoxy)-2-(4-(trifluoromethyl)phenyl)quinoline (10a) Structural Differences: Lacks the furan-2-carbonyl group but retains the trifluoromethylphenyl group. The piperazine is linked via a propoxy chain.
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Structural Differences: Replaces piperazine with piperidine and substitutes the furan-carbonyl with thiophene. Implications: Thiophene’s larger sulfur atom may enhance electron density, affecting receptor affinity or solubility .
Furan/Carbonyl-Modified Analogs
[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] quinoline-2-carboxylate (CAS 507239-26-1) Structural Differences: Shares the furan-2-carbonyl-piperazine group but introduces a carboxylate ester at the 2-position.
Trifluoromethyl-Substituted Analogs
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate Structural Differences: Replaces the piperazine-furan moiety with a triazole ring and dichlorobenzyl group. Implications: The triazole’s rigidity and chlorine atoms may alter steric and electronic interactions with targets .
Physicochemical Properties
- Lipophilicity : The target compound’s higher LogP (predicted) compared to 10a suggests better membrane penetration but possibly lower solubility.
- Molecular Weight : All analogs fall within drug-like ranges (<500 Da), but the triazole derivative’s higher weight may limit bioavailability .
Biological Activity
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a quinoline core substituted with a trifluoromethyl group and a piperazine moiety linked to a furan-2-carbonyl group. The presence of these functional groups is believed to enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3N3O3 |
| Molecular Weight | 395.35 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated the compound's significant antiproliferative effects against various cancer cell lines. For instance, the IC50 values for inhibiting cell growth in colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) were reported at 0.32 μM and 0.89 μM, respectively, indicating potent anticancer properties .
The mechanism by which this compound exerts its anticancer effects involves interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. Molecular docking studies suggest that the compound binds effectively within the colchicine-binding site of tubulin, inhibiting its polymerization .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise in anti-inflammatory applications. It was found to inhibit beta-glucuronidase release with an IC50 value of 5.0 μM, outperforming several other derivatives in similar structural classes . This suggests a dual role in both cancer treatment and inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Furan Moiety : Enhances solubility and bioavailability.
- Piperazine Ring : Imparts flexibility and potential for receptor binding.
- Trifluoromethyl Group : Increases lipophilicity, improving membrane permeability.
Modifications to these groups can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several studies have focused on the pharmacological profile of this compound:
- Anticancer Efficacy Study : A comprehensive evaluation of various analogs revealed that modifications at the piperazine position significantly impacted cytotoxicity against multiple cancer cell lines, with some derivatives showing enhanced activity compared to the parent compound .
- Inflammation Model : In vivo models demonstrated that this compound reduced inflammatory markers in animal models of arthritis, supporting its potential therapeutic use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
